Cas no 67998-24-7 (2-Thiophenecarboxylic acid, 4-amino-, ethyl ester)
2-Thiophenecarboxylic acid, 4-amino-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 2-Thiophenecarboxylic acid, 4-amino-, ethyl ester
- 67998-24-7
- ethyl 4-aminothiophene-2-carboxylate
- ALBB-034164
- ethyl4-aminothiophene-2-carboxylate
- WJOPRNBFYSIVAL-UHFFFAOYSA-N
- SCHEMBL7351305
- AKOS030211498
- EN300-2983059
- ethyl 4-amino-2-thiophenecarboxylate
- ethyl 4aminothiophene2carboxylate hydrochloride
-
- Inchi: 1S/C7H9NO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2,8H2,1H3
- InChI Key: WJOPRNBFYSIVAL-UHFFFAOYSA-N
- SMILES: C1(C(OCC)=O)SC=C(N)C=1
Computed Properties
- Exact Mass: 171.03539970Da
- Monoisotopic Mass: 171.03539970Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 80.6Ų
2-Thiophenecarboxylic acid, 4-amino-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169006056-5g |
Ethyl 4-aminothiophene-2-carboxylate |
67998-24-7 | 97% | 5g |
$730.30 | 2023-09-01 | |
| Alichem | A169006056-10g |
Ethyl 4-aminothiophene-2-carboxylate |
67998-24-7 | 97% | 10g |
$1095.45 | 2023-09-01 | |
| Alichem | A169006056-25g |
Ethyl 4-aminothiophene-2-carboxylate |
67998-24-7 | 97% | 25g |
$1459.26 | 2023-09-01 | |
| Ambeed | A199350-1g |
Ethyl 4-aminothiophene-2-carboxylate |
67998-24-7 | 97% | 1g |
$242.0 | 2023-02-08 | |
| Enamine | EN300-2983059-0.05g |
ethyl 4-aminothiophene-2-carboxylate |
67998-24-7 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
| Enamine | EN300-2983059-0.1g |
ethyl 4-aminothiophene-2-carboxylate |
67998-24-7 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
| Enamine | EN300-2983059-0.25g |
ethyl 4-aminothiophene-2-carboxylate |
67998-24-7 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
| Enamine | EN300-2983059-0.5g |
ethyl 4-aminothiophene-2-carboxylate |
67998-24-7 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
| Enamine | EN300-2983059-1.0g |
ethyl 4-aminothiophene-2-carboxylate |
67998-24-7 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
| Enamine | EN300-2983059-2.5g |
ethyl 4-aminothiophene-2-carboxylate |
67998-24-7 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 |
2-Thiophenecarboxylic acid, 4-amino-, ethyl ester Suppliers
2-Thiophenecarboxylic acid, 4-amino-, ethyl ester Related Literature
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 2-Thiophenecarboxylic acid, 4-amino-, ethyl ester
Comprehensive Overview of 2-Thiophenecarboxylic acid, 4-amino-, ethyl ester (CAS No. 67998-24-7)
2-Thiophenecarboxylic acid, 4-amino-, ethyl ester (CAS No. 67998-24-7) is a specialized organic compound widely recognized for its unique chemical properties and applications in pharmaceutical and agrochemical research. This compound belongs to the thiophene family, a class of heterocyclic compounds that have garnered significant attention due to their versatility in synthetic chemistry. The presence of both an amino group and an ester moiety in its structure makes it a valuable intermediate for the synthesis of more complex molecules. Researchers and industries are increasingly exploring its potential in drug development, particularly in the design of novel therapeutic agents.
In recent years, the demand for thiophene derivatives has surged, driven by their role in the development of biologically active compounds. The 4-amino substitution on the thiophene ring enhances the compound's reactivity, enabling it to participate in various coupling reactions and functional group transformations. This characteristic is particularly valuable in medicinal chemistry, where the compound serves as a building block for small molecule drugs. Additionally, its ethyl ester group provides solubility in organic solvents, facilitating its use in laboratory-scale synthesis and industrial applications.
The compound's relevance extends to the field of material science, where thiophene-based molecules are employed in the fabrication of organic semiconductors and conductive polymers. With the growing interest in sustainable technologies, researchers are investigating the potential of 2-Thiophenecarboxylic acid, 4-amino-, ethyl ester in the development of green chemistry solutions. Its ability to act as a precursor for photoactive materials aligns with the global shift toward renewable energy and eco-friendly manufacturing processes.
From a synthetic chemistry perspective, the compound's stability under mild reaction conditions makes it a preferred choice for multistep synthesis. Its compatibility with palladium-catalyzed cross-coupling reactions has been extensively documented, highlighting its utility in constructing complex molecular architectures. Furthermore, the amino group can be selectively protected or deprotected, offering chemists greater control over reaction pathways. This flexibility is crucial in the synthesis of targeted drug candidates and specialty chemicals.
In the context of analytical chemistry, 2-Thiophenecarboxylic acid, 4-amino-, ethyl ester is often characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure the compound's purity and confirm its structural integrity, which is essential for its application in high-value research. The compound's chromatographic behavior has also been studied to optimize its separation from reaction mixtures, further underscoring its importance in process chemistry.
As the scientific community continues to explore heterocyclic chemistry, the significance of 2-Thiophenecarboxylic acid, 4-amino-, ethyl ester is expected to grow. Its role in drug discovery and material innovation positions it as a key player in advancing both healthcare and technology. With ongoing research into its biological activities and industrial applications, this compound remains a focal point for innovation across multiple disciplines.
67998-24-7 (2-Thiophenecarboxylic acid, 4-amino-, ethyl ester) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)